(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
FWM-3 is a potent inhibitor of the SARS-CoV-2 NSP13 helicase, a crucial enzyme involved in the replication of the virus. This compound has shown significant efficacy in inhibiting the replication of SARS-CoV-2, making it a valuable tool in the fight against COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FWM-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of FWM-3 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
FWM-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FWM-3 may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.
Scientific Research Applications
FWM-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of helicase inhibition and to develop new inhibitors for other viral helicases.
Biology: Employed in research to understand the role of NSP13 helicase in viral replication and to explore potential therapeutic targets.
Medicine: Investigated for its potential use in antiviral therapies, particularly for treating COVID-19.
Mechanism of Action
FWM-3 exerts its effects by inhibiting the NSP13 helicase of SARS-CoV-2. This enzyme is essential for the unwinding of viral RNA, a critical step in the replication process. By binding to the helicase, FWM-3 prevents it from functioning, thereby halting the replication of the virus. The molecular targets and pathways involved include the ATPase and helicase domains of NSP13, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to FWM-3 include other helicase inhibitors that target viral replication. Some of these compounds are:
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that targets the viral RNA polymerase.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness of FWM-3
FWM-3 is unique in its specific inhibition of the NSP13 helicase, which is a novel target compared to the RNA polymerase targeted by other antiviral drugs. This specificity may offer advantages in terms of efficacy and reduced potential for resistance development .
Properties
Molecular Formula |
C16H16N6O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N6O2S/c1-24-12-7-2-4-9(14(12)23)8-17-22-15(20-21-16(22)25)13-10-5-3-6-11(10)18-19-13/h2,4,7-8,23H,3,5-6H2,1H3,(H,18,19)(H,21,25)/b17-8+ |
InChI Key |
IOYWNWMGERDTEQ-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=NNC4=C3CCC4 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
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